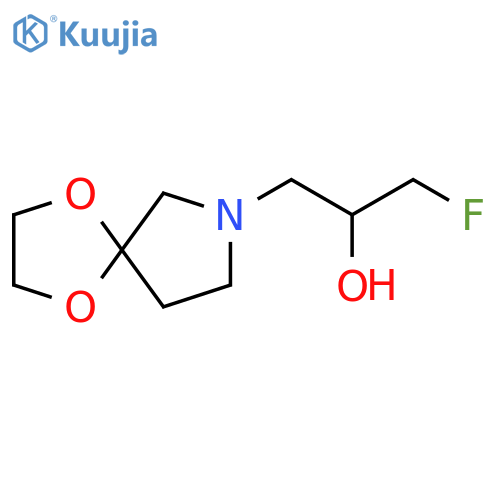Cas no 1934973-08-6 (1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)

1934973-08-6 structure
商品名:1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol
1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxa-7-azaspiro[4.4]nonane-7-ethanol, α-(fluoromethyl)-
- 1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol
-
- インチ: 1S/C9H16FNO3/c10-5-8(12)6-11-2-1-9(7-11)13-3-4-14-9/h8,12H,1-7H2
- InChIKey: ZXIXUHRESPELTI-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2(OCCO2)C1)C(O)CF
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 328.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.39±0.20(Predicted)
1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1649548-2.5g |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 2.5g |
$3051.0 | 2023-07-10 | ||
| Enamine | EN300-1649548-1000mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 1000mg |
$1129.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-2500mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 2500mg |
$2211.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-10000mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 10000mg |
$4852.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-50mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 50mg |
$948.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-5000mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 5000mg |
$3273.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-100mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 100mg |
$993.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-500mg |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 500mg |
$1084.0 | 2023-09-21 | ||
| Enamine | EN300-1649548-0.1g |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 0.1g |
$1371.0 | 2023-07-10 | ||
| Enamine | EN300-1649548-0.05g |
1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol |
1934973-08-6 | 0.05g |
$1308.0 | 2023-07-10 |
1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1934973-08-6 (1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
